molecular formula C13H10BrNO2 B2389052 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 892873-55-1

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B2389052
CAS No.: 892873-55-1
M. Wt: 292.132
InChI Key: GGCJZOKCZZGBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and participate in specific chemical reactions.

Properties

IUPAC Name

5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-4-5-13(10(7-11)8-16)17-9-12-3-1-2-6-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCJZOKCZZGBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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